molecular formula C27H27NO4 B257257 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

Katalognummer B257257
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: PBWHUOGVBCGFKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BPAP is a synthetic compound that was first synthesized in 1993 by a team of Japanese researchers. The compound has been found to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.

Wirkmechanismus

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone works by binding to and activating the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is involved in the regulation of dopamine and serotonin release in the brain. TAAR1 activation by 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone leads to an increase in the release of dopamine and serotonin, which in turn leads to an improvement in mood, motivation, and reward.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been found to have a number of biochemical and physiological effects in the brain. The compound has been shown to increase the release of dopamine and serotonin, which are two neurotransmitters that are involved in the regulation of mood, motivation, and reward. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is that it exhibits a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders. The compound has also been found to have a low toxicity profile, which makes it a safe candidate for clinical trials. However, one of the limitations of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is that it is a synthetic compound that requires specialized equipment and expertise to synthesize. This can make it difficult and expensive to produce in large quantities for clinical trials.

Zukünftige Richtungen

There are a number of future directions for the research and development of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. One area of focus is the development of new synthetic methods for the production of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone that are more efficient and cost-effective. Another area of focus is the development of new formulations of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone that can be administered in different ways, such as through inhalation or transdermal patches. Finally, there is a need for further research to evaluate the safety and efficacy of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone in clinical trials for the treatment of various neurological disorders.

Synthesemethoden

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone, which is then reacted with 1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine to produce 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is a multi-step process that requires careful monitoring and control of reaction conditions to ensure the purity and yield of the final product.

Wissenschaftliche Forschungsanwendungen

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been shown to increase the release of dopamine and serotonin in the brain, which are two neurotransmitters that are involved in the regulation of mood, motivation, and reward.

Eigenschaften

Produktname

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

Molekularformel

C27H27NO4

Molekulargewicht

429.5 g/mol

IUPAC-Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-hydroxy-5-phenyl-2,4-dihydro-1H-3-benzazepin-3-yl)propan-1-one

InChI

InChI=1S/C27H27NO4/c29-24(21-10-11-25-26(18-21)32-17-16-31-25)13-15-28-14-12-20-6-4-5-9-23(20)27(30,19-28)22-7-2-1-3-8-22/h1-11,18,30H,12-17,19H2

InChI-Schlüssel

PBWHUOGVBCGFKH-UHFFFAOYSA-N

SMILES

C1CN(CC(C2=CC=CC=C21)(C3=CC=CC=C3)O)CCC(=O)C4=CC5=C(C=C4)OCCO5

Kanonische SMILES

C1CN(CC(C2=CC=CC=C21)(C3=CC=CC=C3)O)CCC(=O)C4=CC5=C(C=C4)OCCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.